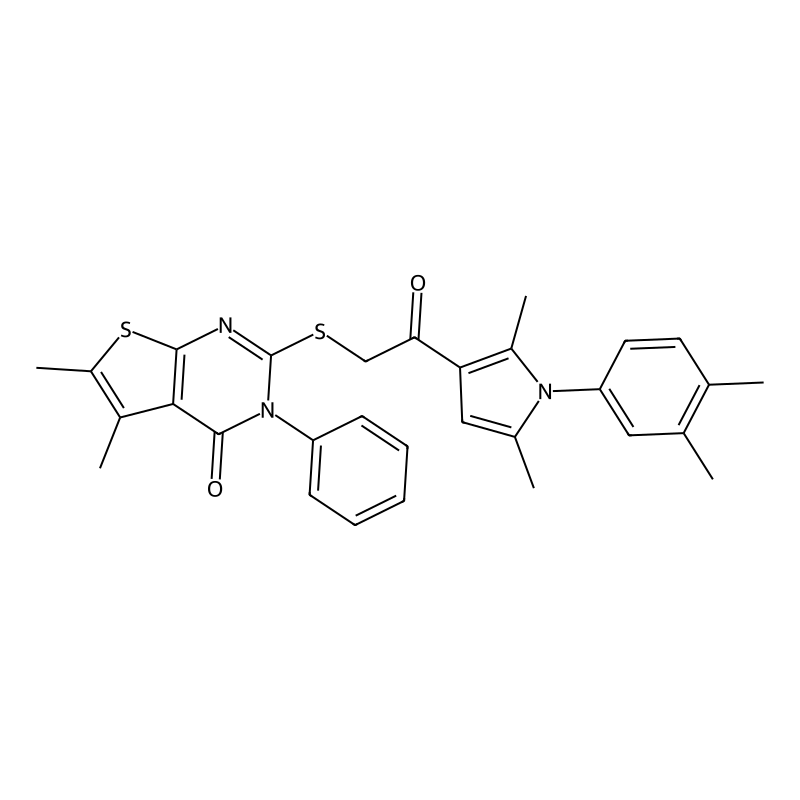

2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound 2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule characterized by multiple functional groups. It features a thieno[2,3-d]pyrimidinone core, which is fused with a pyrrole ring and substituted with various alkyl and aryl groups. This structural arrangement suggests potential for diverse biological activity and applications in medicinal chemistry.

- Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

- Condensation Reactions: The carbonyl functionalities may engage in condensation reactions with amines or alcohols.

- Reduction: The compound can be reduced at specific sites to alter its properties or enhance biological activity.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

- Antidepressant Effects: Some derivatives have shown selective serotonin reuptake inhibition, potentially aiding in cognitive impairment treatment .

- Antitumor Activity: Compounds featuring thieno[2,3-d]pyrimidinone scaffolds have been explored for their anticancer properties due to their ability to inhibit cell proliferation .

The synthesis of this compound generally involves multi-step reactions, including:

- Formation of the Pyrrole Ring: Starting from appropriate precursors, the pyrrole moiety can be synthesized via cyclization reactions.

- Thieno[2,3-d]pyrimidinone Core Construction: This may involve cyclocondensation methods using appropriate heterocyclic precursors.

- Functionalization: Subsequent steps involve introducing the dimethyl and phenyl substituents through electrophilic aromatic substitution or similar methods.

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its potential antidepressant and anticancer activities, it may serve as a lead compound in drug development.

- Material Science: Its unique structure could be explored for use in organic electronics or photonic materials.

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Potential interactions include:

- Receptor Binding Studies: Investigating binding affinities to serotonin receptors and other relevant targets.

- Metabolic Stability Assessments: Evaluating how the compound is metabolized in biological systems to predict efficacy and safety.

Several compounds share structural similarities with the target compound. Here are notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-(4-methylphenyl)-thieno[2,3-d]pyrimidin-4-one | Thieno[2,3-d]pyrimidinone core | Anticancer |

| 1-(3,4-Dimethylphenyl)-2-methylthio-pyrrole | Pyrrole ring with methylthio group | Antidepressant |

| 4-(2-Methylthio)thieno[2,3-d]pyrimidin-5(6H)-one | Similar core structure | Antimicrobial |

Uniqueness

The target compound is unique due to its specific combination of a thieno[2,3-d]pyrimidinone core with a complex pyrrole substituent and multiple methyl groups. This unique combination may enhance its biological activity compared to simpler analogs.